molecular formula C10H11ClN2O2 B1420529 Methyl 6-amino-1H-indole-4-carboxylate hydrochloride CAS No. 731810-08-5

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Cat. No.: B1420529
CAS No.: 731810-08-5
M. Wt: 226.66 g/mol
InChI Key: QMSZHGOALNOGQC-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (CAS 731810-08-5) is a high-purity heterocyclic building block essential in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . This specific compound serves as a key synthetic intermediate for developing novel therapeutic agents. Research indicates that structurally similar 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have demonstrated significant inhibitory activity against viruses such as influenza A and Coxsackie B4 . Furthermore, indole derivatives are extensively explored in oncology research, with compounds featuring the indole nucleus being investigated for their potential to treat various cancers and lymphomas . As a versatile precursor, this chemical enables researchers to explore structure-activity relationships (SAR) and create new molecular hybrids for various biological applications . We provide this product with a typical purity of 97% . For research and development use only. Not for human or other use.

Properties

IUPAC Name

methyl 6-amino-1H-indole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h2-5,12H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSZHGOALNOGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731810-08-5
Record name 731810-08-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Multi-step Synthesis from Indole Derivatives

Most documented methods involve starting from commercially available indole compounds, which undergo functionalization at specific positions:

  • Step 1: N-alkylation or N-acylation of indole to introduce necessary substituents.
  • Step 2: Electrophilic substitution at the 4-position to introduce the carboxylate group.
  • Step 3: Amination at the 6-position to incorporate the amino group.
  • Step 4: Esterification to form methyl ester intermediates.
  • Step 5: Conversion to hydrochloride salt for stability and solubility enhancement.

Key Reaction Conditions and Catalysts

  • Catalysts: Use of ionic liquids such as [Bmim]OH, [Bmim]OAc, or [Bmim]Cl to facilitate selective functionalization.
  • Temperature: Reactions typically proceed between -10°C and boiling point, with optimal conditions around 80°C to 100°C.
  • Reaction Time: Ranges from 0.5 to 48 hours depending on the step and reagents.
  • Reagents: Methyl chloroformate or dimethyl carbonate for esterification; ammonia or amines for amination.

Hydrochloride Salt Formation

The final step involves treating the amino-indole derivative with hydrochloric acid, often in ethanol or diethyl ether, to precipitate the hydrochloride salt, which is then filtered, washed, and dried.

Representative Data Table

Step Starting Material Reagents & Conditions Key Features Yield (%)
1 Indole Ionic liquid (e.g., [Bmim]OH), heat N-alkylation 85-90
2 N-alkylated indole Electrophilic substitution (e.g., with chloroformates) Carboxylate introduction 70-80
3 Carboxylated indole Ammonia or amines Amination at C-6 75-85
4 Amino-indole Methylation (e.g., methyl chloroformate) Ester formation 80-90
5 Methyl ester intermediate HCl in ethanol Hydrochloride salt formation 83-88

Research Findings and Optimization Strategies

Recent research emphasizes the use of ionic liquids to improve regioselectivity and reduce reaction times. For example, the CN patent CN101157650B describes a method where indole or derivatives are dissolved in dimethyl carbonate with ionic liquids at controlled temperatures, leading to efficient methyl ester formation. This approach enhances reaction rates and yields while minimizing by-products.

Furthermore, the use of catalytic amounts of acids or bases can significantly influence the selectivity and purity of the final product. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are critical and often optimized through experimental design.

Summary of Key Research Findings

Reference Main Contribution Notable Features
CN Patent CN101157650B Ionic liquid-mediated methylation of indoles High efficiency, broad substrate scope
VulcanChem Multi-step synthesis from simpler indoles Emphasizes reaction conditions for amino and ester groups
ACS Journal Stepwise synthesis involving silyl-protected intermediates Demonstrates use of hydrogenation and acid hydrolysis

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from indole structures, including methyl 6-amino-1H-indole-4-carboxylate hydrochloride. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds designed based on the indole framework have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer (MCF-7) cells .

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (μM)
6iMCF-76.10 ± 0.4
6vMCF-76.49 ± 0.3

Neuroprotective Effects

This compound has been evaluated for its neuroprotective properties, particularly in the context of Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests its potential as a multitarget drug for managing neurodegenerative diseases .

Enzyme Inhibition Studies

The compound has been studied for its interaction with key enzymes involved in neurodegenerative diseases. Its derivatives have been shown to act as effective inhibitors of cholinesterases, which are crucial for neurotransmitter regulation in the brain .

Table 2: Enzyme Inhibition Activity of Indole Derivatives

Compound IDTarget EnzymeInhibition Activity
AAcetylcholinesteraseModerate
BButyrylcholinesteraseHigh

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in disease pathways. These studies indicate that the compound can effectively bind to active sites, facilitating further development as a therapeutic agent .

Photophysical Characterization

Research has also focused on the photophysical properties of this compound, exploring its potential as a fluorescent probe in biological applications. Such properties enhance its utility in cellular imaging and tracking biological processes at the molecular level .

Mechanism of Action

The mechanism of action of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Methyl 4-amino-6-indolecarboxylate hydrochloride (CAS: 1235138-34-7)
  • Key Differences: Positional isomer of the target compound, with amino and ester groups at positions 4 and 6, respectively.
  • Implications : Altered electronic distribution may affect reactivity in substitution or coupling reactions .
b) Methyl 3-amino-4-iodobenzoate (CAS: 412947-54-7)
  • Key Differences: Benzoate scaffold with iodine at position 4 and amino at position 3.
c) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)
  • Key Differences : Chlorine at position 7, methyl at position 3, and carboxylic acid at position 2.
d) Methyl 6-amino-1H-indoline-2-carboxylate dihydrochloride (CAS: 1384264-16-7)
  • Key Differences: Partially saturated indoline ring (non-aromatic) with a dihydrochloride salt.
  • Implications : Reduced aromaticity may alter binding affinity in biological systems .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) CAS RN Salt Form Key Functional Groups
Methyl 6-amino-1H-indole-4-carboxylate HCl 226.66 731810-08-5 Hydrochloride Amino, methyl ester
Methyl 4-amino-6-indolecarboxylate HCl 226.66 1235138-34-7 Hydrochloride Amino, methyl ester (isomer)
Methyl 3-amino-4-iodobenzoate 277.05 412947-54-7 None Amino, methyl ester, iodine
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 209.63 16381-48-9 None Chlorine, carboxylic acid

Notes:

  • Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases.
  • Halogenated derivatives (e.g., iodine, chlorine) increase molecular weight and lipophilicity .

Biological Activity

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, an indole derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

This compound interacts with various biological targets, influencing multiple biochemical pathways:

  • Target Receptors : The compound binds with high affinity to several receptors, including the aryl hydrocarbon receptor (AhR) and others involved in metabolic processes.
  • Biochemical Pathways : It is known to modulate pathways related to antiviral, anti-inflammatory, anticancer, and antimicrobial activities. For instance, it has shown inhibitory effects on influenza A virus replication.

The compound plays a crucial role in various biochemical reactions:

  • Enzyme Interactions : It has been reported to inhibit tryptophan dioxygenase, an enzyme critical for tryptophan metabolism.
  • Cellular Effects : Methyl 6-amino-1H-indole-4-carboxylate influences cell signaling pathways and gene expression. It can act as both an enzyme inhibitor and activator, depending on the biological context .

Biological Activities

This compound exhibits a range of biological activities:

Activity Type Description References
Antiviral Inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L
Anticancer Potential therapeutic applications in cancer treatment through modulation of signaling pathways
Antimicrobial Demonstrated effectiveness against various microbial strains
Anti-inflammatory Modulates inflammatory responses via interaction with immune signaling pathways

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various fields:

  • Antiviral Activity : A study demonstrated that methyl 6-amino-4-indolecarboxylate derivatives exhibited significant antiviral activity against influenza A, suggesting a promising avenue for drug development.
  • Cancer Research : Research indicates that indole derivatives can inhibit tumor growth by affecting cellular metabolism and signaling pathways related to cancer progression .
  • Antimicrobial Properties : Investigations into the antimicrobial efficacy of indole derivatives show potential for developing new antibiotics against resistant bacterial strains.

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., nitric oxide synthase, as in ). Prioritize modifications at C6 (e.g., halogenation) or C4 (ester-to-amide substitution) based on binding affinity scores .

Q. What pharmacological assays are suitable for evaluating this compound’s activity?

  • In vitro models :
  • NO inhibition : Use RAW 264.7 macrophages stimulated with LPS; measure nitrite levels via Griess reagent (reference L-NAME as a positive control) .
  • Kinase inhibition : Screen against PKC isoforms using bisindolylmaleimide analogs (e.g., GF 109203X hydrochloride) as benchmarks .

Q. How does solubility in polar vs. nonpolar solvents impact formulation for in vivo studies?

  • Solubility optimization : Test DMSO for stock solutions (≤10 mg/mL) and PBS for dosing. For poor aqueous solubility (<1 mg/mL), use cyclodextrin-based nanoformulations. Monitor plasma stability via LC-MS .

Q. What synthetic routes achieve regioselective functionalization of the indole ring?

  • Regioselectivity control : Use Friedel-Crafts acylation at C4, followed by nitration at C6. Protect the amino group with Boc before esterification to prevent side reactions .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Multi-omics integration : Combine transcriptomics (RNA-seq of treated cells) with metabolomics (LC-MS profiling) to map pathways affected by the compound. Cross-reference with known indole derivatives (e.g., 5-CHLORO-1H-INDOL-6-AMINE in ) to identify shared targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
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Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

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